molecular formula C3H7BrO2 B088797 (R)-3-Bromopropane-1,2-diol CAS No. 14437-88-8

(R)-3-Bromopropane-1,2-diol

Cat. No. B088797
CAS RN: 14437-88-8
M. Wt: 154.99 g/mol
InChI Key: SIBFQOUHOCRXDL-VKHMYHEASA-N
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Description

(R)-3-Bromopropane-1,2-diol, also known as (R)-1,2-Propanediol 3-bromohydrin, is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Toxicity Studies :

    • (R,S)- and (R)-3-Bromopropan-1,2-diol, also known as alpha-bromohydrin, caused diuresis and glucosuria in male rats but did not affect the metabolic activity of rat kidney tubules in vitro. Its oxidation products, (R,S)-3-bromolactate and 3-bromopyruvate, inhibited the metabolic activity of rat kidney tubules and affected mitochondrial metabolism in boar spermatozoa (Jones, Porter, & Dobbie, 1996).
  • Electrochemical Reactions :

    • The electrooxidation of bromoalkanes, including 1,2-dibromopropane, in liquid hydrogen fluoride showed selective displacement of bromine by fluorine. This study highlights the potential of using electrochemical methods for selective halogenation reactions (Badoz-Lambling, Thiebault, & Oliva, 1979).
  • Synthesis of Optically Active Compounds :

    • Research on the synthesis of optically active epoxides from vicinal diols via vicinal acetoxy bromides, involving intermediates like (R)-(+)-2-Acetoxy-1-bromopropane, demonstrates the importance of (R)-3-Bromopropane-1,2-diol in producing optically active molecules (Ellis & Golding, 2003).
  • Industrial and Environmental Hazards :

    • Studies on the reproductive and hematopoietic hazards of Korean electronic workers exposed to solvents containing 2-bromopropane reveal the toxicological impact of bromopropane derivatives in industrial settings (Kim et al., 1996).

properties

IUPAC Name

(2R)-3-bromopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFQOUHOCRXDL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309594
Record name (2R)-3-Bromo-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Bromopropane-1,2-diol

CAS RN

14437-88-8
Record name (2R)-3-Bromo-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14437-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3-Bromo-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-3-bromopropane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Solodenko, G Jas, U Kunz, A Kirschning - Synthesis, 2007 - thieme-connect.com
Jacobsen’s cobalt-salen complex was covalently immobilized on polymer carriers that are part of different technical setups (polymer powder, composite Raschig rings, PASSflow …
Number of citations: 46 www.thieme-connect.com
I Pecnikaj - 2014 - air.unimi.it
a-Hydroxy-β-amino acids are a subgroup of β-amino acids present in molecules of great biological interest such as ornicorrugatin, a new lipopeptidic siderophore; KRI-1314, a potent …
Number of citations: 3 air.unimi.it
CG Frost, L Mutton - Green Chemistry, 2010 - pubs.rsc.org
The application of heterogeneous catalysis in conjunction with microreactor technology can facilitate a cleaner and scalable flow methodology for organic synthesis. In this tutorial …
Number of citations: 319 pubs.rsc.org

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